molecular formula C14H10O2 B158261 2-Methoxyphenalen-1-one CAS No. 51652-39-2

2-Methoxyphenalen-1-one

Cat. No.: B158261
CAS No.: 51652-39-2
M. Wt: 210.23 g/mol
InChI Key: FMZHCYXNNGLTLF-UHFFFAOYSA-N
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Description

2-Methoxyphenalen-1-one is an organic compound with the molecular formula C14H10O2. It is a derivative of phenalenone and is known for its significant biological activity. This compound is particularly noted for its enhanced activity against certain fungal pathogens, making it a subject of interest in various scientific research fields .

Mechanism of Action

Target of Action

2-Methoxyphenalen-1-one is a natural compound isolated from the rhizomes of Musa acuminata var . It displays significantly enhanced activity against Mycosphaerella fijiensis , a fungus that causes black leaf streak disease in bananas . This suggests that the primary target of this compound is likely to be a key component of this fungus.

Mode of Action

It is known to display significantly enhanced activity against mycosphaerella fijiensis This suggests that the compound interacts with its target in a way that inhibits the growth or function of the fungus

Biochemical Pathways

Given its antifungal activity, it is likely that it interferes with essential biochemical pathways in Mycosphaerella fijiensis, leading to inhibited growth or function of the fungus

Pharmacokinetics

As a natural compound isolated from the rhizomes of Musa acuminata var , it is likely to have certain bioavailability in the plant tissue.

Result of Action

The primary known result of the action of this compound is its antifungal activity against Mycosphaerella fijiensis By inhibiting the growth or function of this fungus, this compound helps to protect the banana plant from black leaf streak disease

Preparation Methods

2-Methoxyphenalen-1-one can be synthesized through several methods. One common synthetic route involves the reaction of phenalenone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound. Industrial production methods often involve the isolation of this compound from natural sources, such as the rhizomes of Musa acuminata var., followed by purification processes.

Chemical Reactions Analysis

2-Methoxyphenalen-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

2-methoxyphenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-16-12-8-10-6-2-4-9-5-3-7-11(13(9)10)14(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZHCYXNNGLTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-methoxyphenalen-1-one a potentially interesting compound for diabetes management?

A1: Research suggests that this compound, a phenylphenalenone-type phytoalexin, exhibits potent α-glucosidase inhibitory activity. [] α-Glucosidase inhibitors are a class of drugs used in diabetes management, as they slow down the breakdown of carbohydrates into glucose, thereby helping control blood sugar levels.

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